molecular formula C14H16N2O4S B6632631 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid

1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid

Cat. No. B6632631
M. Wt: 308.35 g/mol
InChI Key: MZHACTVWIQWMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid, also known as CMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid's mechanism of action involves the inhibition of specific enzymes and signaling pathways. In cancer research, 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid inhibits the enzyme AKT, which is involved in cell growth and survival. In inflammation research, 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid inhibits the NF-kB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid inhibits the production of reactive oxygen species and reduces the accumulation of amyloid-beta.
Biochemical and Physiological Effects:
1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. In cancer research, 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid induces apoptosis, or programmed cell death, in cancer cells. In inflammation research, 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurodegenerative disease research, 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid protects neurons from oxidative stress and reduces the accumulation of amyloid-beta.

Advantages and Limitations for Lab Experiments

1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid has several advantages for lab experiments, including its high purity and stability, as well as its ability to inhibit specific enzymes and signaling pathways. However, 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid's limited solubility in water can make it difficult to use in certain experiments, and its potential toxicity requires careful handling.

Future Directions

There are several future directions for 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid research. In cancer research, further studies could explore the potential of 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid in combination with other cancer treatments, such as chemotherapy and radiation therapy. In inflammation research, 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid's potential as a treatment for autoimmune diseases could be investigated. In neurodegenerative disease research, 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid's ability to cross the blood-brain barrier could be explored for its potential in treating Alzheimer's disease and other neurodegenerative diseases. Additionally, further studies could investigate the potential side effects and toxicity of 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid.

Synthesis Methods

The synthesis of 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid involves the reaction of 4-cyano-2-methylbenzenesulfonyl chloride with 3-methylpyrrolidine-3-carboxylic acid in the presence of a base. The resulting product is then purified through recrystallization. This method has been established as a reliable and efficient way to produce 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid in large quantities.

Scientific Research Applications

1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. Inflammation research has found that 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta, a protein associated with Alzheimer's disease.

properties

IUPAC Name

1-(4-cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-10-7-11(8-15)3-4-12(10)21(19,20)16-6-5-14(2,9-16)13(17)18/h3-4,7H,5-6,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHACTVWIQWMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)S(=O)(=O)N2CCC(C2)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyano-2-methylphenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid

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